REACTION_CXSMILES
|
F[C:2]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.O.[NH2:15][NH2:16]>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[F:11][C:10]([F:13])([F:12])[C:9]1[CH:8]=[CH:7][CH:6]=[C:3]2[C:2]=1[NH:16][N:15]=[CH:4]2 |f:1.2|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C=CC=C1C(F)(F)F
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3.17 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The cool reaction mixture
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Type
|
CUSTOM
|
Details
|
was partitioned with EtOAc and 1 N HCl
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Type
|
WASH
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Details
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The organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous sodium sulfate (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC=C2C=NNC12)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |